Bis(2-hexyldecyl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hexyldecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes both hydrophobic and hydrophilic components. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Bis(2-hexyldecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate typically involves a multi-step processThe final step involves the esterification with 2-hexyldecanol under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Chemical Reactions Analysis
Bis(2-hexyldecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Bis(2-hexyldecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: This compound is studied for its potential role in biological systems, particularly in cell membrane studies due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular functions. The dimethylaminoethyl group can also interact with various molecular pathways, influencing biochemical processes .
Comparison with Similar Compounds
Bis(2-hexyldecyl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can be compared with similar compounds such as:
Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate: This compound has a similar structure but includes a hydroxybutyl group instead of a dimethylaminoethyl group, leading to different chemical properties and applications.
Bis(2-hexyldecyl) 6,6’-((2-((9-hydroxynonyl)(methyl)amino)ethyl)azanediyl)dihexanoate:
Properties
Molecular Formula |
C48H96N2O4 |
---|---|
Molecular Weight |
765.3 g/mol |
IUPAC Name |
2-hexyldecyl 6-[2-(dimethylamino)ethyl-[6-(2-hexyldecoxy)-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-11-15-19-21-27-35-45(33-25-17-13-9-3)43-53-47(51)37-29-23-31-39-50(42-41-49(5)6)40-32-24-30-38-48(52)54-44-46(34-26-18-14-10-4)36-28-22-20-16-12-8-2/h45-46H,7-44H2,1-6H3 |
InChI Key |
UNSNNVMQLBUSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.